N-cyclohexyl-N'-phenylcarbodiimide
Overview
Description
N-cyclohexyl-N’-phenylcarbodiimide is a compound belonging to the class of carbodiimides, which are characterized by the functional group RN=C=NR. This compound is known for its utility in organic synthesis, particularly in peptide coupling reactions. It is a stable, solid compound that can be used in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N’-phenylcarbodiimide can be synthesized through the reaction of N,N’-dicyclohexylcarbodiimide with N-phenyltrifluoromethanesulfonamide in methylene chloride. This reaction results in the exchange of substituents, forming N-cyclohexyl-N’-phenylcarbodiimide and N-cyclohexyltrifluoromethanesulfonamide .
Industrial Production Methods
Industrial production of carbodiimides, including N-cyclohexyl-N’-phenylcarbodiimide, often involves the dehydration of N,N’-dialkylureas or the dehydrosulfurization of thioureas. Common reagents for these processes include phosphorus pentoxide and p-toluenesulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-phenylcarbodiimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles in the presence of catalysts, such as acids, to form guanidines.
Addition Reactions: It can participate in addition reactions with sulfonamides to form sulfonylguanidines.
Common Reagents and Conditions
Common reagents used in reactions with N-cyclohexyl-N’-phenylcarbodiimide include acids, sulfonamides, and dehydrating agents like phosphorus pentoxide .
Major Products
Major products formed from reactions involving N-cyclohexyl-N’-phenylcarbodiimide include guanidines and sulfonylguanidines .
Scientific Research Applications
N-cyclohexyl-N’-phenylcarbodiimide has several applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and other organic synthesis reactions.
Biology: It is employed in the modification of biomolecules, such as the formation of amide bonds in peptides.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-phenylcarbodiimide involves its reactivity as an electrophile. It reacts with nucleophiles to form stable products, such as guanidines. The central N=C=N group is relatively linear, and the compound’s reactivity is influenced by the substituents attached to the nitrogen atoms .
Comparison with Similar Compounds
Similar Compounds
N,N’-dicyclohexylcarbodiimide: Commonly used in peptide synthesis and known for its high reactivity.
N,N’-diisopropylcarbodiimide: Another carbodiimide used in organic synthesis with similar reactivity.
Uniqueness
N-cyclohexyl-N’-phenylcarbodiimide is unique due to its specific substituents, which provide distinct reactivity and stability compared to other carbodiimides. Its ability to form stable guanidines and sulfonylguanidines makes it valuable in various chemical and biological applications .
Properties
InChI |
InChI=1S/C13H16N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-10H2 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPRZECOHCTTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296528 | |
Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-67-9 | |
Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3878-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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